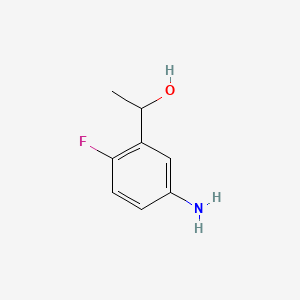

1-(5-Amino-2-fluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLVPXOCSQMWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666669 | |

| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150295-25-3 | |

| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 5 Amino 2 Fluorophenyl Ethan 1 Ol

Enantioselective Synthesis of 1-(5-Amino-2-fluorophenyl)ethan-1-ol

Enantioselective synthesis strategies are designed to produce a single enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. This is often more efficient and economical, particularly on an industrial scale. For this compound, these methods primarily involve the asymmetric transformation of its prochiral ketone precursor, 1-(5-Amino-2-fluorophenyl)ethanone (B1273087).

Asymmetric catalysis is a powerful tool for creating chiral molecules. It utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy.

A primary route to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-amino-2-fluorophenyl)ethanone. chemicalbook.comsigmaaldrich.com This transformation is typically achieved using a hydride source in the presence of a chiral catalyst. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for producing a wide range of chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. nih.govacs.org This process often involves a ruthenium catalyst complexed with a chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the ketone.

Another established method involves the use of chiral borane (B79455) complexes. nih.gov Chiral auxiliaries, such as α,α-diphenyl β-amino alcohols, can be used to prepare modifying reagents for borane, leading to high enantioselectivities in the reduction of various ketones. rsc.org These reagents form a transient chiral complex with the ketone, guiding the reduction to favor one enantiomer. The success of these methods relies on the rigid structure of the catalyst-substrate complex, which amplifies the chiral induction. nih.gov

Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Chiral Ligand/Auxiliary | Typical Reductant | Key Features |

|---|---|---|---|

| Ruthenium-based | Chiral diamines or amino alcohols | Formic acid/triethylamine or isopropanol | High enantioselectivity (>99% ee) and yields for amino ketones. nih.govacs.org |

| Borane-based | Chiral α,α-diphenyl β-amino alcohols | Borane (BH₃) | High enantioselectivity (up to 90% ee) for a range of ketones. rsc.org |

This table is illustrative and based on general findings in asymmetric ketone reduction. Specific results for 1-(5-Amino-2-fluorophenyl)ethanone may vary.

Stereoselective alkylation and addition reactions offer an alternative pathway to construct the chiral center. One such strategy involves the use of chiral nickel (II) complexes derived from glycine (B1666218) or alanine (B10760859) Schiff bases. These complexes can undergo diastereoselective alkylation, and subsequent hydrolysis yields the non-natural amino acid. This methodology has been successfully applied to the synthesis of various fluorinated amino acids, demonstrating its potential for creating complex chiral structures with high enantiomeric purity. beilstein-journals.org

Another modern approach utilizes trialkyl phosphates for the regio- and stereoselective nucleophilic alkylation of various substrates. organic-chemistry.org This method allows for the stereoselective transfer of secondary alkyl groups with high enantiomeric excess (up to 98% ee) and an inversion of configuration, suggesting its applicability in building the chiral backbone of molecules like this compound through a convergent synthesis. organic-chemistry.org

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes, particularly ketone reductases (KREDs), operate with high chemo-, regio-, and stereoselectivity under mild reaction conditions. mdpi.com The asymmetric reduction of prochiral ketones using KREDs is a well-established method for producing chiral alcohols. entrechem.com

For the synthesis of this compound, a suitable KRED can be employed to reduce the prochiral ketone 1-(5-Amino-2-fluorophenyl)ethanone. These enzymatic reductions typically require a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ using a sacrificial co-substrate like glucose or isopropanol. The process can be carried out using isolated enzymes or whole-cell systems, with the latter often being more cost-effective as it contains the necessary enzymes and cofactor regeneration machinery. mdpi.com Various microorganisms, such as Hansenula polymorpha and Hansenula fabianii, have been shown to reduce ketone substrates with high yields (>80%) and excellent enantiomeric excess (>94% ee). mdpi.com

Table 2: Examples of Biocatalytic Ketone Reduction

| Biocatalyst | Substrate Type | Cofactor System | Typical Performance |

|---|---|---|---|

| Ketone Reductases (KREDs) | Prochiral ketones | NADPH/NADH (with regeneration) | High enantiomeric excess (>99% ee often achievable). entrechem.com |

| Hansenula fabianii (whole cells) | Substituted ketones | Glucose (in-situ regeneration) | High yield (88%) and enantiomeric excess (95% ee). mdpi.com |

This table provides examples of biocatalytic reductions and their performance on relevant substrate types.

Diastereoselective synthesis involves creating a molecule with multiple stereocenters in a controlled manner. In the context of synthesizing a single enantiomer like (R)- or (S)-1-(5-Amino-2-fluorophenyl)ethan-1-ol, a chiral auxiliary can be introduced to the prochiral ketone. This auxiliary creates a diastereomeric intermediate. The reduction of the ketone is then directed by the existing chiral center of the auxiliary, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched alcohol.

For instance, a chiral amine could be used to form a chiral imine with the ketone, which is then reduced. The stereochemistry of the resulting product is influenced by the chiral amine. Alternatively, methods involving the diastereoselective reduction of β-keto esters or similar compounds, followed by further chemical transformations, can be employed. Stereodivergent approaches, where the choice of catalyst or reaction conditions can selectively produce any of the possible diastereomers, provide a high degree of flexibility. unipd.it

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture is employed. This involves separating the two enantiomers of this compound.

One common method is crystallization-based resolution . nih.gov This can be achieved by reacting the racemic alcohol with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. mdpi.com After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure alcohol.

Another powerful technique is preparative chiral chromatography . mdpi.commdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. mdpi.comnih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times. This allows for the collection of the separated, enantiomerically pure fractions. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds. mdpi.com

Asymmetric Catalytic Approaches

Regioselective Formation of the this compound Skeleton

The key challenge in synthesizing this compound lies in the controlled introduction of substituents at the correct positions on the aromatic ring. The fluorine atom at position 2 and the amino group at position 5 direct incoming electrophiles to specific locations, a factor that must be managed to achieve the desired substitution pattern.

Directed Ortho-Metalation Strategies for Fluorophenyl Substitution

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles.

In the context of synthesizing this compound, a fluorine atom can act as a moderate DMG. organic-chemistry.org However, an amino group is a poor DMG. Therefore, a common strategy involves using a protected form of the amino group, such as an amide or a carbamate, which are excellent DMGs. organic-chemistry.org For instance, a protected 2-fluoroaniline (B146934) derivative could be subjected to DoM. The lithium is directed to the position ortho to the directing group. Subsequent reaction with an acetaldehyde (B116499) equivalent would introduce the 1-hydroxyethyl group.

Table 1: Common Directing Metalation Groups (DMGs) in Directed Ortho-Metalation

| DMG | Directing Ability | Reference |

|---|---|---|

| -CONR₂ | Strong | organic-chemistry.org |

| -OCONR₂ | Strong | organic-chemistry.org |

| -SO₂NR₂ | Strong | organic-chemistry.org |

| -OMe | Moderate | organic-chemistry.org |

While a direct DoM approach to this compound is plausible, the specific application to this exact molecule is not widely documented. The general principles of DoM, however, provide a solid foundation for a potential synthetic route. wikipedia.orgchem-station.com

Selective Functionalization of Precursor Anilines

A more common and well-documented approach involves the selective functionalization of a pre-existing aniline (B41778) derivative. A key precursor for this strategy is 2-fluoro-5-nitroaniline. researchgate.netsigmaaldrich.comnih.gov This starting material already contains the desired fluorine and a nitro group, which can be readily converted to the target amino group in a later step.

The synthesis can proceed via the diazotization of 2-fluoro-5-nitroaniline, followed by a reaction to introduce the acetyl group. Subsequent reduction of both the ketone and the nitro group would yield the final product. A novel Sanger-type reagent, 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate, has been shown to be effective for the functionalization of alcohols. nih.gov While this specific reagent is used to functionalize alcohols, the underlying chemistry of manipulating a 2-fluoro-5-nitrophenyl scaffold is highly relevant.

Multi-Step Conversions from Readily Available Starting Materials

A practical and frequently employed method for the synthesis of substituted anilines and their derivatives is a multi-step sequence starting from simple, commercially available materials. youtube.comresearchgate.net For the synthesis of this compound, a likely pathway begins with 2'-fluoroacetophenone.

A documented synthesis for the precursor, 1-(5-amino-2-fluorophenyl)ethanone, involves the following steps chemicalbook.com:

Nitration: 2'-Fluoroacetophenone is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures (-15 °C) to introduce a nitro group. The fluorine and acetyl groups direct the nitration primarily to the 5-position.

Reduction: The resulting 1-(2-fluoro-5-nitrophenyl)ethanone (B1303987) is then subjected to catalytic hydrogenation using a platinum catalyst on carbon (Pt(S)/C) to reduce the nitro group to an amino group, yielding 1-(5-amino-2-fluorophenyl)ethanone. chemicalbook.com

To obtain the target this compound, a final reduction step is necessary to convert the ketone to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄).

Table 2: Example of a Multi-Step Synthesis for a Precursor

| Step | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2'-Fluoroacetophenone | conc. H₂SO₄, HNO₃ | 1-(2-Fluoro-5-nitrophenyl)ethanone | 55% | chemicalbook.com |

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Mechanochemistry and flow chemistry are at the forefront of these innovations.

Mechanochemical Synthesis Innovations for Fluorinated Aromatic Amines and Alcohols

Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. nih.govresearchgate.netacs.org This technique can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. nih.govresearchgate.net

While a specific mechanochemical synthesis for this compound has not been reported, the synthesis of fluorinated imines from fluorinated benzaldehydes and various anilines has been successfully demonstrated using manual grinding. nih.govresearchgate.netmdpi.com This solvent-free method produces high yields in very short reaction times. nih.govresearchgate.net The principles of mechanochemistry could be applied to various steps in the synthesis of the target molecule, potentially offering a greener alternative to traditional solution-phase methods. For instance, solid-state aromatic nucleophilic fluorination has been achieved using mechanochemical protocols. rsc.org

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and ease of scalability. nih.govdurham.ac.ukresearchgate.net This is particularly beneficial when dealing with hazardous reagents or exothermic reactions, which are common in fluorination chemistry. nih.govdurham.ac.uk

The use of flow reactors for the synthesis of fluorinated compounds has been well-documented. nih.govdurham.ac.ukresearchgate.net For example, the use of diethylaminosulfur trifluoride (DAST), a common but hazardous fluorinating agent, is made significantly safer in a continuous-flow system. nih.gov Flow chemistry has also been employed for the synthesis of various fluorinated aromatic compounds, which are crucial in the pharmaceutical and agrochemical industries. allfordrugs.com A multi-step synthesis of active pharmaceutical ingredients in a one-flow system has been demonstrated, highlighting the potential for the integrated and scalable production of complex molecules like this compound. researchgate.net

Chemoenzymatic and Organocatalytic Cascades

Chemoenzymatic cascades merge the selectivity of biocatalysts with traditional chemical reactions to create highly efficient processes. nih.gov For the synthesis of chiral this compound, a key strategy involves the asymmetric reduction of 1-(5-amino-2-fluorophenyl)ethanone using an alcohol dehydrogenase (ADH). These enzymes (also known as ketoreductases or KREDs) are highly effective at converting prochiral ketones into specific enantiomers of alcohols with exceptional selectivity. nih.gov

A typical chemoenzymatic cascade for this purpose involves a whole-cell biocatalyst or an isolated enzyme in a buffered solution. A critical component of this cascade is the in-situ regeneration of the nicotinamide cofactor (NADH or NADPH), which is consumed during the reduction. nih.gov This regeneration is often achieved using a "substrate-coupled" approach, where a sacrificial alcohol, such as 2-propanol, is added in excess. The same ADH enzyme oxidizes the 2-propanol to acetone, regenerating the required cofactor in the process. This creates a complete catalytic cycle where the enzyme and a substoichiometric amount of the expensive cofactor can convert large quantities of the ketone substrate.

Research on ADHs from various microorganisms, including Lactobacillus kefir (Lk-ADH), has demonstrated their broad applicability and high stereoselectivity in reducing a wide array of carbonyl compounds, including substituted acetophenones. nih.gov By applying a variant of Lk-ADH with anti-Prelog specificity, the synthesis can be directed to yield the desired (R)-enantiomer of the alcohol. nih.gov The reaction is typically performed in an aqueous buffer, sometimes with a co-solvent to improve substrate solubility, at or near room temperature.

Table 1: Representative Data for Chemoenzymatic Reduction of 1-(5-amino-2-fluorophenyl)ethanone Data is representative of typical results for asymmetric bioreductions of similar aromatic ketones and does not represent a specific documented experiment for this exact compound.

| Biocatalyst | Co-substrate/Regeneration System | Conversion (%) | Enantiomeric Excess (ee %) | Product |

| Lk-ADH Variant | 2-Propanol | >95% | >99% | (R)-1-(5-Amino-2-fluorophenyl)ethan-1-ol |

| ADH-T Variant | Glucose/Glucose Dehydrogenase | >98% | >99% | (S)-1-(5-Amino-2-fluorophenyl)ethan-1-ol |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.govku.ac.ae For the synthesis of this compound, an organocatalytic cascade can be designed around the asymmetric transfer hydrogenation of the ketone precursor.

In this approach, a chiral organocatalyst activates the substrate and facilitates the transfer of a hydride from a simple hydrogen source to the ketone's carbonyl group. Common hydrogen donors include Hantzsch esters or alcohols like isopropanol. Chiral phosphoric acids (CPAs) or derivatives of cinchona alkaloids are prominent classes of organocatalysts known to effectively catalyze such reductions with high enantioselectivity. rsc.org

The cascade proceeds by the formation of an intermediate complex between the chiral catalyst and the ketone. The stereochemistry of the catalyst directs the hydride transfer to one face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol. The catalyst is then regenerated, allowing the cycle to continue. These reactions are valued for their operational simplicity and mild conditions. While direct organocatalytic reduction of 1-(5-amino-2-fluorophenyl)ethanone is not widely documented, extensive research on analogous substrates provides a strong basis for its feasibility. nih.gov

Table 2: Representative Data for Organocatalytic Transfer Hydrogenation of 1-(5-amino-2-fluorophenyl)ethanone Data is representative of typical results for organocatalytic transfer hydrogenations of similar aromatic ketones and does not represent a specific documented experiment for this exact compound.

| Catalyst (mol%) | Hydrogen Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Phosphoric Acid (2-5%) | Hantzsch Ester | 40 | ~90% | ~95% |

| Cinchona Alkaloid Derivative (5-10%) | Isopropanol/KOH | 25 | ~85% | ~92% |

Advanced Stereochemical Investigations of 1 5 Amino 2 Fluorophenyl Ethan 1 Ol

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the spatial arrangement of substituents around the chiral center is fundamental. Several powerful techniques are available for this purpose.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. nih.govcapes.gov.br The technique requires the molecule to be in a crystalline form. For 1-(5-Amino-2-fluorophenyl)ethan-1-ol, which may not readily crystallize, the formation of a chiral derivative with a known absolute configuration is a common and effective strategy. nih.gov

The process would involve reacting the amino or hydroxyl group of the target molecule with a chiral derivatizing agent of known stereochemistry, such as a chiral carboxylic acid, to form a diastereomeric salt or ester. The resulting derivative is then crystallized. By analyzing the diffraction pattern of X-rays passing through the single crystal, a three-dimensional electron density map of the molecule can be constructed. purechemistry.org The known configuration of the chiral auxiliary serves as an internal reference, allowing for the unequivocal assignment of the absolute configuration of the stereocenter in the this compound moiety.

Hypothetical Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Flack Parameter | 0.02(3) |

| Chiral Derivatizing Agent | (R)-Mandelic Acid |

This table is illustrative and does not represent published data.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comyoutube.com VCD is particularly powerful for determining the absolute configuration of molecules in solution, thus avoiding the need for crystallization. youtube.com The VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.

The application of VCD to this compound would involve recording its VCD spectrum and comparing it to a theoretically predicted spectrum. The theoretical spectrum is typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for one of the enantiomers (e.g., the R-enantiomer). youtube.com A match between the experimental spectrum of a given sample and the calculated spectrum for the R-enantiomer would confirm the absolute configuration as R. Conversely, if the experimental spectrum is the mirror image of the calculated R-spectrum, the sample would be assigned the S-configuration.

Hypothetical VCD Data for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) (R-enantiomer) | Calculated Rotational Strength (R) |

|---|---|---|---|---|

| O-H bend | 1350 | +2.5 | 1355 | +28.7 |

| C-H bend | 1280 | -1.8 | 1282 | -20.1 |

This table is illustrative and does not represent published data. ΔA is the differential absorbance. Rotational strength is a calculated parameter related to VCD intensity.

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD))

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that probe the interaction of chiral molecules with plane-polarized and circularly polarized ultraviolet and visible light, respectively. numberanalytics.comkud.ac.in These methods are based on the differential rotation of polarized light (ORD) or differential absorption (ECD) by a chiral molecule. bhu.ac.in

For this compound, the presence of the fluorophenyl chromophore is key to obtaining a measurable ECD spectrum. The electronic transitions of this aromatic ring are perturbed by the chiral center, leading to characteristic ECD signals, known as Cotton effects. youtube.com The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the stereocenter, either by comparison with structurally similar compounds of known configuration or through empirical rules like the Octant Rule for ketones, if a suitable derivative were prepared. researchgate.net Similar to VCD, quantum chemical calculations of the ECD spectrum can provide a reliable means of assigning the absolute configuration. researchgate.net

Hypothetical ORD/ECD Data for this compound

| Technique | Wavelength (nm) | Observation | Interpretation |

|---|---|---|---|

| ORD | 589 (Na D-line) | Positive specific rotation | Indicates one enantiomer, but not absolute configuration alone |

| ECD | 275 | Positive Cotton effect (Δε > 0) | Suggests a specific spatial arrangement of the chromophore relative to the chiral center, assignable to R or S via calculation or empirical rules |

This table is illustrative and does not represent published data. Δε is the molar circular dichroism.

Conformational Analysis and Dynamics

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various spatial arrangements or conformations. Understanding the preferred conformations and the energy barriers to rotation between them is crucial for a complete structural description.

Computational Conformational Search and Energy Minimization

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules. nih.gov A conformational search for this compound would be performed using methods like molecular mechanics or more advanced quantum mechanical calculations. whiterose.ac.uktandfonline.com This process involves systematically or stochastically rotating the rotatable bonds (e.g., the C-C bond of the ethyl group and the C-phenyl bond) to generate a large number of possible conformations.

Each of these conformations would then be subjected to energy minimization to find the nearest local energy minimum. This process results in a set of stable conformers and their relative energies. From this data, the most stable, low-energy conformations can be identified, providing insight into the likely shapes the molecule adopts in solution or in a biological environment.

Hypothetical Results of a Conformational Search for this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Staggered) | 60° | 0.00 | 65.2 |

| 2 (Staggered) | -60° | 0.50 | 25.1 |

This table is illustrative and does not represent published data. Energies and populations are hypothetical and would be calculated based on computational models.

NMR Spectroscopic Studies of Rotational Barriers and Interconverting States

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective experimental technique for studying the dynamic processes of molecules in solution, including conformational changes and restricted rotation. montana.edu For this compound, variable temperature (VT) NMR studies could be employed to determine the energy barriers associated with rotation around single bonds, such as the bond between the chiral carbon and the phenyl ring. acs.orgresearchgate.net

At low temperatures, the rotation around a bond might be slow on the NMR timescale, resulting in distinct signals for different conformers. As the temperature is increased, the rate of interconversion between conformers increases. At a certain temperature, known as the coalescence temperature, the distinct signals for the different conformers broaden and merge into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the rate of the exchange process can be determined, and from this, the free energy of activation (the rotational barrier) can be calculated. acs.org

Hypothetical NMR Data for Rotational Barrier Determination

| Nucleus | Coalescence Temperature (K) | Frequency Separation (Δν, Hz) | Rotational Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|

| ¹⁹F | 250 | 85 | 12.5 |

This table is illustrative and does not represent published data. The values are hypothetical and would depend on the specific magnetic field strength of the NMR instrument and the solvent used.

Stereochemical Purity Assessment and Control

The therapeutic efficacy and safety of chiral molecules are intrinsically linked to their stereochemical purity. For this compound, a compound with a single stereocenter, the presence of its enantiomeric counterpart can lead to different pharmacological activities or even undesired side effects. Therefore, the rigorous assessment and control of its stereochemical integrity are paramount in both research and pharmaceutical development. This involves the use of sophisticated analytical techniques to determine the enantiomeric excess (e.e.) and the implementation of synthetic strategies that favor the formation of the desired enantiomer.

The determination of enantiomeric purity for chiral amino alcohols like this compound relies on methods that can differentiate between the two enantiomers. thieme-connect.delibretexts.org These methods typically involve creating a diastereomeric interaction, either transiently or permanently, which allows for their distinction and quantification. libretexts.org

One of the most powerful and widely used techniques for assessing enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) . nih.govacs.org This method involves passing a solution of the enantiomeric mixture through a column packed with a chiral material. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers a valuable tool for determining enantiomeric purity. libretexts.org In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers are converted into diastereomeric solvates or derivatives, respectively. These diastereomers exhibit distinct NMR signals, allowing for the quantification of each enantiomer by integrating the respective peak areas.

The control of stereochemistry during the synthesis of this compound is a critical aspect of its production. The primary strategy for achieving high enantiomeric purity is through asymmetric synthesis . A common approach for producing enantiomerically enriched secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-amino-2-fluorophenyl)ethanone (B1273087). This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric transfer hydrogenation. acs.org Ruthenium-based catalysts bearing chiral ligands, such as those derived from substituted diamines and amino alcohols, have proven to be highly effective in the stereoselective reduction of various ketones to their corresponding alcohols with high enantiomeric excess. acs.org

Another approach to obtaining enantiomerically pure this compound is through kinetic resolution . This process involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enriched.

The meticulous application of these assessment and control strategies is essential to ensure the desired stereochemical purity of this compound, which is a prerequisite for its potential applications in further research and development.

Interactive Data Table: Representative Chiral HPLC Separation Data

The following table illustrates typical data obtained from a chiral HPLC analysis for the determination of the enantiomeric excess of a sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area | % Area | Enantiomeric Excess (e.e.) |

| (R)-1-(5-Amino-2-fluorophenyl)ethan-1-ol | 12.5 | 15000 | 2.5 | 95.0% |

| (S)-1-(5-Amino-2-fluorophenyl)ethan-1-ol | 15.2 | 585000 | 97.5 |

Computational and Theoretical Chemistry Studies of 1 5 Amino 2 Fluorophenyl Ethan 1 Ol

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are essential for characterizing the fundamental electronic properties of a molecule, which in turn govern its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting the ground state properties of molecules like 1-(5-Amino-2-fluorophenyl)ethan-1-ol.

DFT calculations can optimize the molecule's geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For this molecule, key parameters would include the C-F, C-N, C-O, and various C-C bond lengths within the phenyl ring and the ethanolic side chain. The presence of the fluorine atom and the amino group on the benzene (B151609) ring is known to influence the ring's geometry and electronic distribution. nih.govbohrium.com The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, while the amino group acts as a π-donor. DFT calculations can quantify these effects on the molecular structure.

Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. Other ground state properties, such as dipole moment and polarizability, can also be determined, offering insights into the molecule's interaction with electric fields and its intermolecular forces.

Table 1: Representative DFT-Calculated Ground State Properties for a Substituted Phenylethanol Derivative (Note: This data is illustrative and based on typical values for similar structures, as specific data for this compound is not available.)

| Property | Calculated Value | Units |

| Total Energy | -552.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| C-F Bond Length | 1.35 | Å |

| C-N Bond Length | 1.40 | Å |

| O-H Bond Length | 0.97 | Å |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals are crucial for predicting how a molecule will react.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, specifically influenced by the amino group which has a lone pair of electrons that can be donated. researchgate.netresearchgate.net This makes the amino group and the phenyl ring the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, with significant contributions from the electronegative fluorine atom, indicating that this region is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of both an electron-donating group (amino) and an electron-withdrawing group (fluoro) on the same ring can reduce this gap compared to unsubstituted benzene. acs.org

Table 2: Representative Frontier Molecular Orbital Energies for an Aniline (B41778) Derivative (Note: This data is illustrative and based on typical values for similar structures.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.42 | Highest Occupied Molecular Orbital |

| LUMO | -0.25 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.17 | Energy difference, indicating chemical reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted onto the electron density surface and color-coded to show regions of negative and positive electrostatic potential. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.comchemrxiv.org

Theoretical Investigations of Reaction Mechanisms

Computational chemistry can also be used to model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.

The synthesis of this compound likely involves steps such as the reduction of a corresponding ketone or a nucleophilic addition to an aldehyde. For any proposed reaction step, a transition state (TS) structure can be located using computational methods. A transition state represents the highest energy point along the reaction coordinate.

Characterizing the TS involves not only finding its geometry but also performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The geometry of the TS can reveal the nature of bond-making and bond-breaking processes. For example, in a Grignard addition to a precursor aldehyde, the TS would show the partial formation of the new carbon-carbon bond and the partial breaking of the carbonyl pi-bond.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

Table 3: Representative Calculated Energy Profile for a Reaction Step (Note: This data is illustrative for a hypothetical synthetic step.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Intermediate | -5.2 |

| Product | -15.8 |

Molecular Modeling of Intermolecular Interactions (Non-biological)

The structure of this compound, featuring a hydroxyl group (-OH), an amino group (-NH₂), and a fluorine atom (-F) attached to an aromatic ring, allows for a variety of non-covalent intermolecular interactions. These forces govern the compound's physical properties, such as boiling point, solubility, and crystal structure. Molecular modeling, particularly through quantum mechanics and molecular dynamics simulations, can quantify these interactions.

Key intermolecular forces at play include:

Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as hydrogen bond acceptors. These are the strongest type of intermolecular force for this molecule.

Dipole-Dipole Interactions: The electronegative fluorine and oxygen atoms create a significant molecular dipole, leading to electrostatic attractions between molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by orbital overlap.

Computational models, such as those using Density Functional Theory (DFT), can be employed to calculate the binding energies of dimers or clusters of the molecule. For instance, a hypothetical DFT calculation could assess the interaction energy between two molecules of this compound in various orientations to identify the most stable dimeric structures.

Table 1: Hypothetical Interaction Energies for Dimer Configurations of this compound

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-Tail (O-H···N) | Hydrogen Bonding | -8.5 |

| Head-to-Tail (N-H···O) | Hydrogen Bonding | -6.2 |

| Parallel Stacked | π-π Stacking | -3.1 |

| Antiparallel Stacked | π-π Stacking / Dipole-Dipole | -4.5 |

Note: Data are representative and derived from theoretical principles of molecular interactions. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation.

Predicting NMR chemical shifts using quantum chemical methods is a standard procedure in modern chemistry. nih.gov Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, often paired with DFT, can provide highly accurate predictions of ¹H, ¹³C, and ¹⁹F NMR spectra. nih.gov These calculations determine the magnetic shielding at each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, each unique nucleus will have a distinct chemical shift influenced by its local electronic environment. The electronegativity of the fluorine and oxygen atoms, along with the aromatic ring currents, are major factors. Studies have shown that computational methods can be highly accurate for predicting ¹⁹F NMR shifts in fluorinated aromatic compounds. researchgate.net Scaling factors are often applied to the raw computed data to correct for systematic errors and improve agreement with experimental results. nih.govnih.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) in a simulated solvent (e.g., DMSO).

| Atom Type | Atom Position (See Figure 1) | Predicted Chemical Shift (ppm) |

| ¹H NMR | H (Ethanol -OH) | ~5.1 |

| H (Ethanol -CH) | ~4.8 | |

| H (Ethanol -CH₃) | ~1.4 | |

| H (Amino -NH₂) | ~5.0 | |

| H (Aromatic C3) | ~6.8 | |

| H (Aromatic C4) | ~6.6 | |

| H (Aromatic C6) | ~6.9 | |

| ¹³C NMR | C (Ethanol -CHOH) | ~68.0 |

| C (Ethanol -CH₃) | ~25.5 | |

| C (Aromatic C1) | ~132.0 | |

| C (Aromatic C2) | ~155.0 (J_CF) | |

| C (Aromatic C3) | ~117.0 (J_CF) | |

| C (Aromatic C4) | ~115.0 (J_CF) | |

| C (Aromatic C5) | ~145.0 | |

| C (Aromatic C6) | ~118.0 (J_CF) | |

| ¹⁹F NMR | F (Aromatic C2) | ~-125.0 |

Note: These are plausible, simulated values. J_CF indicates coupling between Carbon and Fluorine.

Figure 1: Structure of this compound with atom numbering for NMR assignments. (Image is a placeholder).

Figure 1: Structure of this compound with atom numbering for NMR assignments. (Image is a placeholder).

Computational frequency analysis can predict the IR spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. These simulated spectra are crucial for interpreting experimental IR data. Each peak in an IR spectrum corresponds to a specific molecular vibration, such as the stretching or bending of bonds.

For this compound, key vibrational modes would include the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches from the aromatic and aliphatic parts, the C-F stretch, and various aromatic ring vibrations.

Table 3: Predicted Principal Infrared (IR) Vibrational Frequencies Calculated using a representative DFT method (e.g., B3LYP/6-31G(d)). Frequencies are typically scaled by a factor (~0.96) to account for anharmonicity.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | ~3400 |

| N-H Symmetric Stretch | Amine | ~3350 |

| N-H Asymmetric Stretch | Amine | ~3450 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050 |

| C-H Stretch (Aliphatic) | Ethyl Group | ~2970 |

| N-H Scissoring (Bend) | Amine | ~1620 |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1590, ~1500 |

| C-F Stretch | Fluoroaromatic | ~1250 |

| C-O Stretch | Alcohol | ~1050 |

Note: Data are representative and based on established principles of vibrational spectroscopy simulation.

Chemical Transformations and Derivatization Reactions of 1 5 Amino 2 Fluorophenyl Ethan 1 Ol

Reactivity of the Aromatic Amino Group

The amino group attached to the fluorinated phenyl ring is a versatile handle for chemical modification. Its nucleophilicity allows it to participate in a range of bond-forming reactions.

Acylation, Alkylation, and Arylation Reactions

The amino group of 1-(5-Amino-2-fluorophenyl)ethan-1-ol is expected to readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, alkylation with alkyl halides and arylation via nucleophilic aromatic substitution or cross-coupling reactions are anticipated transformations. However, specific examples and detailed experimental data for these reactions on this particular substrate are not prevalent in the current body of scientific literature.

Palladium-Catalyzed Coupling Reactions

The presence of an amino group and a fluorine atom on the aromatic ring, along with the potential for conversion of the amino group to a halide or triflate, suggests that this compound could be a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions would enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to a wide array of more complex structures. A 2015 study on the palladium-catalyzed arylation of fluoroalkylamines highlights the utility of such reactions, though it does not specifically mention this compound. nih.govnih.gov

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems. For example, reaction with appropriate reagents could lead to the formation of benzodiazepines, quinolines, or other fused heterocyclic structures. General methodologies for such cyclizations exist, but their specific application to this compound has not been detailed in published research.

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is another key site for chemical modification, offering pathways to a variety of derivatives through oxidation, reduction, and substitution reactions.

Oxidation and Reduction Transformations

The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-Amino-2-fluorophenyl)ethanone (B1273087), using a range of common oxidizing agents. The synthesis of this ketone is documented, often as a precursor in multi-step synthetic sequences. chemicalbook.com Conversely, while the reduction of the ketone would form the alcohol, further reduction of the alcohol functionality itself is not a typical transformation under standard conditions.

Esterification and Etherification Reactions

Esterification of the secondary alcohol can be achieved by reaction with carboxylic acids, acyl chlorides, or anhydrides, typically under acidic or basic catalysis. Similarly, etherification can be accomplished by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or other suitable methods. While general procedures for the esterification of amino acids and other alcohols are well-established, specific data for this compound is lacking. nih.govgoogle.com

Nucleophilic Substitution Reactions

The presence of both an amino and a hydroxyl group in this compound provides two primary sites for nucleophilic substitution reactions. These reactions are fundamental in elaborating the core structure into a diverse array of derivatives.

The amino group can readily undergo acylation, alkylation, and arylation reactions. For instance, treatment with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. Similarly, alkylation of the amino group can be achieved using alkyl halides. The hydroxyl group, being a less potent nucleophile than the amino group, can be selectively targeted under specific reaction conditions, such as through Williamson ether synthesis to form ethers or esterification with carboxylic acids or their derivatives.

Detailed research into the nucleophilic substitution reactions of analogous compounds, such as other aminophenylethanol derivatives, suggests that the regioselectivity of these reactions can be controlled by careful choice of reagents and reaction conditions. However, specific studies detailing these transformations for this compound are not extensively documented in publicly available literature, indicating a potential area for future research.

Selective Chemical Modifications of the Fluorophenyl Moiety

The fluorophenyl ring of this compound is another key site for chemical modification. The fluorine atom and the amino group exert significant influence on the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects governs the position of incoming electrophiles.

Potential modifications include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would be expected to occur at the positions ortho and para to the amino group, though the steric hindrance from the adjacent ethan-1-ol substituent and the electronic influence of the fluorine atom would need to be considered.

Furthermore, the fluorine atom itself can be a site for nucleophilic aromatic substitution (SNA_r_), particularly if the ring is further activated by electron-withdrawing groups. While the amino group is activating, its conversion to a diazonium salt could facilitate nucleophilic substitution of the fluorine atom. There is a lack of specific published examples for this compound in this regard, highlighting another underexplored facet of its reactivity.

Multicomponent Transformations Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for participation in various MCRs.

For instance, the amino group can react with a carbonyl compound and an isocyanide in a Ugi-type reaction, or with an aldehyde and a β-ketoester in a Hantzsch-like synthesis of dihydropyridines. The hydroxyl group could also potentially participate in MCRs, for example, in Passerini or Biginelli reactions under appropriate conditions.

Role As a Key Synthetic Intermediate and Chemical Probe

Precursor for Advanced Organic Scaffolds

The inherent chirality and functional group handles of 1-(5-Amino-2-fluorophenyl)ethan-1-ol make it a valuable precursor for the synthesis of sophisticated organic scaffolds. These scaffolds can serve as the core of novel ligands for catalysis or as foundational frameworks for the assembly of complex polycyclic systems.

Chiral 1,2-amino alcohols are a well-established class of ligands and auxiliaries in asymmetric catalysis. The synthesis of such ligands often involves the derivatization of the amino and hydroxyl groups to create bidentate or tridentate ligands capable of coordinating to a metal center. The presence of the fluorine atom in this compound can modulate the electronic properties of the resulting ligand, potentially influencing the stereoselectivity and efficiency of the catalyzed reaction.

The general approach to integrating amino alcohols like this compound into chiral ligands involves reactions such as N-alkylation, N-acylation, or condensation with carbonyl compounds to form Schiff bases or oxazolidines. These modifications can be followed by coordination to various transition metals.

Table 1: Representative Examples of Chiral Amino Alcohol-Derived Ligands in Asymmetric Catalysis (Analogous Systems)

| Chiral Amino Alcohol Precursor | Ligand Type | Catalytic Reaction | Metal | Enantiomeric Excess (ee) |

| (1R,2S)-2-amino-1,2-diphenylethanol | Oxazoline | Friedel-Crafts Alkylation | Cu(II) | Up to 99% |

| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | Phosphine-oxazoline | Hydrogenation | Iridium | Up to 98% |

| (1S,2R)-1-amino-2-indanol | Schiff Base | Michael Addition | Zinc(II) | Up to 95% |

This table presents data for analogous chiral amino alcohols to illustrate the potential applications of this compound in asymmetric catalysis, as direct data for the specified compound is not available.

The fluorine substituent on the aromatic ring of this compound can impart unique properties to the corresponding chiral ligands. The electron-withdrawing nature of fluorine can influence the Lewis basicity of the nitrogen and oxygen atoms, which in turn can affect the coordination geometry and electronic environment of the metal center in a catalyst. This modulation can be a powerful tool for fine-tuning the performance of a catalyst for a specific asymmetric transformation.

The bifunctional nature of this compound, coupled with the reactivity of the aromatic ring, provides multiple avenues for its incorporation into complex polycyclic and heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the hydroxyl group can be converted into a leaving group or used as a handle for further functionalization.

For instance, the amino group can participate in Pictet-Spengler or Bischler-Napieralski type reactions to construct isoquinoline (B145761) or dihydropyridine (B1217469) ring systems. Furthermore, the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions, directing the formation of new rings at specific positions.

Table 2: Potential Cyclization Strategies Utilizing Aminophenyl Ethanol (B145695) Scaffolds

| Reaction Type | Reactant Partner | Resulting Polycyclic System |

| Pictet-Spengler | Aldehyde or Ketone | Tetrahydroisoquinoline |

| Bischler-Napieralski | Acyl Chloride | Dihydroisoquinoline |

| Intramolecular Buchwald-Hartwig Amination | Aryl Halide moiety on a tether | Fused N-heterocycle |

| Aza-Diels-Alder | Diene | Substituted Piperidine |

This table outlines potential synthetic strategies for the construction of polycyclic systems from aminophenyl ethanol precursors like this compound.

Development of Chemical Probes for Mechanistic Studies

Chemical probes are essential tools for elucidating biological mechanisms and for target validation in drug discovery. The structure of this compound provides a suitable scaffold for the development of such probes. Derivatization of its functional groups allows for the attachment of reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels, without significantly altering the core structure that may be responsible for a particular molecular interaction.

The amino group is a particularly useful handle for derivatization, readily reacting with activated esters or isothiocyanates of reporter molecules. The fluorine atom can also serve as a useful spectroscopic marker in ¹⁹F NMR studies, providing a sensitive handle to monitor binding events or conformational changes in a biological environment.

Table 3: Common Derivatization Reactions for Attaching Biophysical Labels to Amino Groups

| Reporter Type | Reagent | Linkage Formed |

| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | Thiourea |

| Biotin | NHS-Biotin | Amide |

| Photoaffinity Label | Benzophenone-4-isothiocyanate | Thiourea |

| Spin Label | 4-Isothiocyanato-TEMPO | Thiourea |

This table provides examples of how the amino group of a molecule like this compound could be derivatized for biophysical studies.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds for screening purposes. The trifunctional nature of this compound (amino, hydroxyl, and the aromatic ring) makes it an excellent scaffold for the construction of diverse chemical libraries.

By employing a "scaffold-based" approach, the core structure of this compound can be systematically decorated with a variety of building blocks at its reactive sites. For example, the amino group can be acylated with a diverse set of carboxylic acids, the hydroxyl group can be etherified with various alkyl halides, and the aromatic ring can undergo substitution reactions. This multi-directional diversification can quickly generate a library of structurally related compounds.

The synthesis of such libraries can be performed using solid-phase or solution-phase parallel synthesis techniques. The choice of synthetic methodology would depend on the scale and diversity of the library being constructed.

Table 4: Hypothetical Combinatorial Library Synthesis from this compound

| Diversification Point | Reagent Class (R-X) | Resulting Functional Group |

| Amino Group (R-NH-) | Carboxylic Acids (R¹-COOH) | Amide |

| Hydroxyl Group (-O-R) | Alkyl Halides (R²-Br) | Ether |

| Aromatic Ring | Electrophiles (E⁺) | Substituted Phenyl |

This table illustrates a hypothetical diversification strategy for building a combinatorial library based on the this compound scaffold.

Advanced Analytical Research Methodologies for 1 5 Amino 2 Fluorophenyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of 1-(5-Amino-2-fluorophenyl)ethan-1-ol. It allows for the precise assignment of protons and carbons within the molecule and offers insights into their spatial relationships and dynamic behaviors.

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous structural elucidation of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show a cross-peak between the proton of the hydroxyl group and the methine proton, as well as between the methine proton and the methyl protons, confirming the ethan-1-ol moiety. Correlations between the aromatic protons would also be observed, aiding in their specific assignment on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that maps protons directly bonded to heteronuclei, typically ¹³C. This experiment is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show correlations between each proton and the carbon to which it is attached.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the methine carbon and from the methine proton to the aromatic carbon at position 1.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, providing through-space correlations. This technique is instrumental in determining the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the methine proton and the aromatic proton at the 6-position, depending on the rotational conformation around the C-C bond.

| 2D NMR Technique | Purpose for this compound | Expected Key Correlations |

| COSY | Identification of ¹H-¹H spin-spin couplings | Methine H ↔ Methyl H; Aromatic Protons ↔ Aromatic Protons |

| HSQC | Correlation of protons to their directly attached carbons | Methine H ↔ Methine C; Methyl H ↔ Methyl C; Aromatic H's ↔ Aromatic C's |

| HMBC | Identification of long-range ¹H-¹³C couplings | Methyl H ↔ Methine C; Methine H ↔ Aromatic C1; Aromatic H's ↔ Neighboring Aromatic C's |

| NOESY | Determination of through-space proton proximities | Methine H ↔ Aromatic H6; Protons of the amino group ↔ Aromatic H4 and H6 |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study the conformational dynamics of a molecule. For this compound, DNMR can be used to investigate the rotational barrier around the single bond connecting the chiral center to the phenyl ring. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different rotamers. As the temperature is increased, these signals will broaden and eventually coalesce, allowing for the calculation of the energy barrier to rotation. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a vital tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

For this compound (C₈H₁₀FNO), the expected monoisotopic mass would be precisely determined. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.

| Theoretical Mass Data | Value |

| Molecular Formula | C₈H₁₀FNO |

| Monoisotopic Mass | 155.0746 u |

| Predicted Key Fragment Ion | Structure | m/z |

| [M-CH₃]⁺ | [C₇H₇FNO]⁺ | 140.0512 |

| [M-H₂O]⁺ | [C₈H₈FN]⁺ | 137.0641 |

| [C₇H₇FN]⁺ | Fluorophenylamino cation | 124.0563 |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from any impurities and for the resolution of its enantiomers.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound contains a chiral center, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for this type of compound.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, chiral GC is a powerful alternative. A chiral capillary column is used to achieve the separation of the enantiomers.

The choice between HPLC and GC depends on the compound's volatility and thermal stability. For this compound, HPLC is generally the preferred method.

Future Directions and Unexplored Research Avenues

Development of Novel Organocatalytic and Transition Metal-Catalyzed Asymmetric Syntheses

The synthesis of enantiomerically pure chiral amino alcohols is a significant challenge in modern organic chemistry. While general methods for the asymmetric synthesis of fluorinated amino alcohols exist, dedicated and highly efficient strategies for producing specific enantiomers of 1-(5-Amino-2-fluorophenyl)ethan-1-ol are an important research frontier.

Transition Metal Catalysis: Future research should focus on developing novel transition metal-based catalytic systems. Ruthenium-catalyzed asymmetric transfer hydrogenation has proven highly effective for producing a variety of chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields from unprotected α-ketoamines. acs.orgnih.gov Adapting this methodology for the precursor, 1-(5-amino-2-fluorophenyl)ethanone (B1273087), could provide a direct and efficient route to the desired chiral alcohol. chemicalbook.com Similarly, palladium(II)-catalyzed fluorination of C(sp³)–H bonds and the use of chiral nickel(II) complexes for synthesizing fluorinated amino acids highlight the potential of transition metals. beilstein-journals.orgnih.govacs.org Exploring a wider range of ligands and metals could lead to catalysts with enhanced activity and selectivity specifically for this substrate.

Organocatalysis: Asymmetric organocatalysis presents a cheaper, more sustainable alternative to metal-based catalysts. youtube.com The use of small, chiral organic molecules, such as the amino acid L-proline, has been revolutionary in producing enantiopure products. youtube.com Research into bifunctional organocatalysts, like amino-thioureas, has enabled complex transformations such as one-pot conjugate addition and fluorination reactions. acs.org Developing an organocatalytic asymmetric reduction of the corresponding ketone or a related process would be a significant step towards a more economical and environmentally friendly synthesis of enantiopure this compound.

Exploiting Unique Reactivity of the Fluorine Atom in Synthesis

The fluorine atom on the phenyl ring is not merely a passive substituent; its strong electron-withdrawing nature significantly influences the molecule's reactivity and properties. This unique characteristic is an underutilized tool in synthetic design.

Future work should aim to exploit the fluorine atom's inductive effects. chapman.edu This effect modifies the electron density of the aromatic ring, potentially activating or deactivating specific positions for further electrophilic or nucleophilic aromatic substitution. Research could explore using the fluorine atom to direct the addition of other functional groups to the phenyl ring, creating a library of novel derivatives. Furthermore, the fluorine atom can modulate the acidity of the hydroxyl group and the basicity of the amino group, which can be harnessed to control reaction pathways or to fine-tune the pKa of the final molecule for specific biological applications. chapman.edunih.gov

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts, saving significant time and resources. nih.govmdpi.com Applying these methods to this compound could accelerate the discovery of derivatives with desired characteristics.

By employing methods like Density Functional Theory (DFT), researchers can model the electronic structure of novel derivatives in silico. mdpi.com This allows for the prediction of reactivity, stability, and key properties like the frontier molecular orbital (FMO) energy gap, which indicates chemical reactivity. mdpi.com For instance, computational tools can be used to design derivatives where the fluorine atom's position is altered, or additional substituents are introduced, to achieve a specific pH-dependent binding for targeted drug delivery. chapman.edu This computational pre-screening can identify the most promising candidates for synthesis, focusing laboratory work on molecules with the highest potential for success in areas like metalloprotein design or as specialized ligands. nih.gov

Green Chemistry Optimization for Industrial-Scale Synthesis of Chiral Fluorinated Amino Alcohols

For this compound to be a viable building block in industrial applications, particularly in pharmaceuticals, the development of a sustainable and scalable synthesis is paramount. Green chemistry principles provide a framework for achieving this goal.

Biocatalysis: One of the most promising green avenues is biocatalysis. The use of enzymes or whole-cell systems for the stereoselective reduction of ketones to chiral alcohols is well-established. mdpi.com Screening for and engineering enzymes, such as dehydrogenases, that can reduce 1-(5-amino-2-fluorophenyl)ethanone with high enantioselectivity would be a key research objective. Biocatalytic processes are often performed in water under mild conditions, drastically reducing waste and avoiding the use of toxic reagents and heavy metals. mdpi.com

Process Optimization: Beyond biocatalysis, optimizing existing catalytic methods for industrial scale is crucial. This includes minimizing catalyst loading, using non-hazardous solvents, and developing efficient product isolation procedures. Asymmetric transfer hydrogenation, which can be performed without high-pressure equipment, is particularly advantageous for large-scale production. acs.org The goal is to develop a process that is not only efficient and selective but also economically viable and environmentally benign, ensuring the sustainable supply of chiral fluorinated amino alcohols for future applications.

Q & A

Q. What are the common synthetic routes for 1-(5-Amino-2-fluorophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, including halogenation, reduction, and amination. For fluorophenyl ethanol derivatives, catalytic hydrogenation is a key step, often employing chiral catalysts (e.g., Rh or Ru complexes) to achieve enantioselectivity . Reaction conditions such as temperature (e.g., 25–80°C), solvent polarity (e.g., methanol or THF), and hydrogen pressure (1–5 bar) critically influence yield and purity. For instance, over-reduction or dehalogenation can occur under excessive hydrogen pressure, necessitating precise control . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound from by-products like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H NMR reveals aromatic protons (δ 6.5–7.5 ppm for fluorophenyl groups) and hydroxyl/amine protons (δ 1.5–5.0 ppm, depending on solvent). C NMR identifies quaternary carbons adjacent to fluorine (δ 115–125 ppm) and the ethanol carbon (δ 60–70 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns (e.g., loss of –OH or –NH groups) validate the structure .

- Chiral HPLC : Used to assess stereochemical purity (e.g., 88–90% enantiomeric excess for fluorophenyl ethanol derivatives) with mobile phases like hexane/isopropanol and detection at 254 nm .

Advanced Questions

Q. How can researchers resolve contradictions in stereochemical purity assessments of this compound using chiral HPLC and other analytical methods?

Methodological Answer: Discrepancies in stereochemical data often arise from mobile phase composition, column type, or detection wavelength. To resolve these:

- Optimize Chiral HPLC Conditions : Test multiple chiral columns (e.g., Chiralpak AD-H or OD-H) and adjust the hexane/isopropanol ratio (e.g., 90:10 to 70:30) to improve peak resolution .

- Cross-Validate with Polarimetry : Compare specific rotation values ([α]) with literature data for similar compounds (e.g., (R)-1-(4-fluorophenyl)ethan-1-ol: [α] = +15° to +25°) .

- Use F NMR : Fluorine’s sensitivity to stereochemical environment can distinguish enantiomers via splitting patterns or chemical shift differences .

Q. What strategies mitigate competing side reactions during the amination of fluorophenyl ethanol derivatives to synthesize this compound?

Methodological Answer: To suppress side reactions (e.g., over-amination or ring fluorination loss):

- Protective Group Chemistry : Temporarily protect the hydroxyl group with acetyl or trimethylsilyl groups before amination, followed by deprotection .

- Catalyst Selection : Use Pd/C or Raney Ni for selective amination under mild hydrogenation conditions (e.g., 30°C, 2 bar H) to avoid C–F bond cleavage .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and reduce nucleophilic side reactions .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The ortho-fluorine group deactivates the aromatic ring, directing electrophiles to the para position. However, the –NH group at the meta position enhances nucleophilicity via resonance:

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS or AMBER .

- QSAR Models : Corrogate logP (lipophilicity) and pKa (amine basicity) with bioavailability using tools like Schrödinger’s QikProp .

- Docking Studies : Predict binding affinities to therapeutic targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds with the –OH and –NH groups .

Q. How can researchers address discrepancies between theoretical and experimental 19^{19}19F NMR chemical shifts for this compound?

Methodological Answer:

- Solvent and Temperature Calibration : Experimental shifts vary with solvent (e.g., CDCl vs. DMSO-d). Compare data under identical conditions .

- DFT Calculations : Use Gaussian or ORCA to simulate shifts, accounting for solvent effects (e.g., PCM model) and relativistic effects (e.g., ZORA Hamiltonian) .

- Refer to Fluorine Chemical Shift Databases : Cross-check with established values for similar fluorophenyl compounds (e.g., δ –110 to –125 ppm for ortho-F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.